Cefaclor EP Impurity G
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Overview
Description
Preparation Methods
The synthesis of Cefaclor EP Impurity G involves complex chemical reactions. While specific synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the preparation of such impurities typically involves the use of advanced organic synthesis techniques. Industrial production methods ensure the compound is devoid of undesired impurities, maintaining its integrity for research purposes .
Chemical Reactions Analysis
Cefaclor EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired outcome. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cefaclor EP Impurity G is widely used in scientific research, particularly in the pharmaceutical industry. It is utilized for analytical method development, method validation, and quality control applications. This compound is essential for the development of Abbreviated New Drug Applications (ANDA) and during the commercial production of Cefaclor. Additionally, it plays a crucial role in stability studies and the identification of unknown impurities .
Mechanism of Action
The mechanism of action of Cefaclor EP Impurity G is similar to that of Cefaclor. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefaclor EP Impurity G can be compared with other cephalosporin impurities, such as those found in Cefaclor, Cephalexin, and Cefadroxil. Each of these compounds has unique properties and applications. For instance, while this compound is used primarily for analytical and quality control purposes, other cephalosporin impurities may have different roles in pharmaceutical research and development .
Similar Compounds
- Cefaclor
- Cephalexin
- Cefadroxil
These compounds share structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
67308-21-8 |
---|---|
Molecular Formula |
C16H17N3O4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 |
InChI Key |
LROYCRSHQNGOQU-XOGJBXBPSA-N |
Isomeric SMILES |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N |
SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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